molecular formula C10H12O4 B045462 Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate CAS No. 122743-18-4

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Cat. No. B045462
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of compounds derived from methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate involves multiple steps that require precise control over the reaction conditions to achieve the desired stereochemistry. An example of this is the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide, a hepatoprotective lactam isolated from the leaves of Clausena lansium, a Chinese folk medicine. This synthesis was achieved from methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate with an overall yield of 22.0% (Jian‐Qiang Wang & W. Tian, 1996).

Scientific Research Applications

  • Chemoenzymatic Synthesis : It is utilized in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), contributing to medicinal chemistry and drug development (Hamamoto et al., 2000).

  • Stereochemical Analysis : The compound is used to establish absolute stereochemistries in various compounds, aiding in the understanding and development of stereochemically complex molecules (Rodriguez et al., 1993).

  • Organic Synthesis : It serves as a key intermediate in the synthesis of amino acid ester isocyanates, which are important in various synthetic pathways (Tsai et al., 2003).

  • Resolution of Stereoisomers : The compound is used for resolving racemic mixtures and establishing the absolute configuration of complex molecules, which is crucial in the field of chiral chemistry and pharmaceuticals (Drewes et al., 1992).

  • Preparation of Secondary Alcohols : It aids in preparing diastereoisomeric secondary alcohols with 1,3 related stereocenters, which are valuable in the synthesis of various organic compounds (Barbero et al., 1997).

  • Cyclopropane Derivatives : The compound is used in the Blaise rearrangement to form cyclopropane derivatives, contributing to the development of new molecular structures (Abe & Suehiro, 1982).

  • Heptoprotective Lactam Synthesis : It can synthesize new hepatoprotective lactams from the leaves of Chinese folk medicine Clausena lansium, showing its potential in discovering new therapeutic agents (Wang & Tian, 1996).

Safety And Hazards

“Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate” is classified as a combustible solid. It does not have a flash point. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, W Tian - Journal of the Chemical Society, Perkin Transactions …, 1996 - pubs.rsc.org
A new hepatoprotective lactam (+)-(3R,4S,5R,7S)-neoclausenamide 1 isolated from the leaves of Chinese folk medicine Clausena lansium(Lour.) Skeel, has been readily synthesized …
Number of citations: 2 pubs.rsc.org
MV Voronkov, AV Gontcharov, ZM Wang, HC Kolb - ARKIVOC, 2001 - arkat-usa.org
Diols and their derivatives, readily available from cinnamate esters by the Sharpless asymmetric dihydroxylation (AD) reaction, react with acetonitrile in the presence of an acid affording …
Number of citations: 2 www.arkat-usa.org

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